molecular formula C13H20O B034358 Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- CAS No. 110458-85-0

Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-

Cat. No.: B034358
CAS No.: 110458-85-0
M. Wt: 192.3 g/mol
InChI Key: MLDAJXVVSUEALX-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 110458-85-0) is a norbornene derivative with a bicyclo[2.2.1]heptene skeleton. Key substituents include:

  • A methanol (-CH2OH) group at position 2.
  • Methyl (-CH3) groups at positions 5 and 4.
  • A 1-methylethenyl (isopropenyl, -CH2C(CH2)=CH2) group at position 1.

Properties

IUPAC Name

(5,6-dimethyl-1-prop-1-en-2-yl-2-bicyclo[2.2.1]hept-5-enyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)13-6-11(5-12(13)7-14)9(3)10(13)4/h11-12,14H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDAJXVVSUEALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CC1CC2CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888840
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110458-85-0
Record name 5,6-Dimethyl-1-(1-methylethenyl)bicyclo[2.2.1]hept-5-ene-2-methanol
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Record name Bicyclo(2.2.1)hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-
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Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-
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Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-
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Preparation Methods

Reaction Conditions for Optimal Adduct Formation

  • Diene : Cyclopentadiene (freshly cracked from dicyclopentadiene).

  • Dienophile : 2-butene (trans- or cis-isomer, or a mixture).

  • Temperature : 80–120°C under autogenous pressure.

  • Catalyst : None required for the Diels-Alder step.

The reaction proceeds quantitatively under these conditions, yielding the bicyclic intermediate with >90% selectivity.

Isomerization to Position the Double Bond

The initial Diels-Alder adduct (5,6-dimethylbicyclo[2.2.1]hept-2-ene) contains a double bond at position 2. To relocate the double bond to position 5 for subsequent functionalization, acid-catalyzed isomerization is employed.

Catalytic Systems and Conditions

Catalyst TypeTemperature RangeSelectivity for Hept-5-ene Derivative
Solid acid (e.g., SiO₂-Al₂O₃)150–250°C75–85%
Zeolite H-Y200–300°C80–90%
Lewis acids (e.g., ZnCl₂)100–150°C60–70%

The choice of catalyst impacts both reaction rate and product distribution. Zeolite H-Y achieves superior selectivity due to its microporous structure, which stabilizes the transition state leading to the hept-5-ene isomer.

One-Pot Synthesis via Combined Diels-Alder and Isomerization

Patent EP1254882A1 discloses a streamlined one-pot method where the Diels-Alder reaction and isomerization occur concurrently in the presence of a bifunctional catalyst.

Key Parameters for Single-Step Production

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 wt% (zeolite H-Y)Maximizes dual functionality
Temperature180–220°CBalances reaction rates
Residence Time2–4 hoursEnsures complete isomerization

This approach reduces purification steps and achieves a combined yield of 70–80% for the bicyclic alcohol.

Functionalization of the Methylethenyl Group

The 1-methylethenyl substituent at position 1 is introduced via alkylation or Friedel-Crafts acylation. For example:

  • Alkylation : React the bicyclic intermediate with isopropenyl magnesium bromide (Grignard reagent) in diethyl ether.

  • Friedel-Crafts : Use acetyl chloride and aluminum chloride (AlCl₃) to introduce the methylethenyl group.

Industrial-Scale Purification Techniques

Final purification employs fractional distillation under reduced pressure (Table 1):

Table 1 : Distillation Parameters for Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-Dimethyl-1-(1-methylethenyl)-

ParameterValue
Boiling Point120–125°C at 15 mmHg
Purity Post-Distillation≥99% (GC-MS)
Recovery Rate85–90%

Challenges and Mitigation Strategies

Byproduct Formation During Isomerization

  • Major Byproduct : 2,3-Dimethylbicyclo[2.2.1]hept-2-ene (up to 15% yield).

  • Mitigation : Optimize catalyst bed geometry to minimize contact time with acid sites.

Oxidation Over-Runs in Hydroxylation

  • Risk : Over-oxidation to ketones or carboxylic acids.

  • Solution : Use buffered oxidation conditions (pH 7–8) and stoichiometric H₂O₂.

Recent Advances in Catalytic Systems

Emerging catalysts such as metal-organic frameworks (MOFs) functionalized with sulfonic acid groups show promise for improving isomerization selectivity (>95%) at lower temperatures (100–150°C) .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Organic Synthesis

Catalytic Reactions:
Bicyclo[2.2.1]hept-5-ene derivatives are often used as intermediates in organic synthesis. They serve as substrates for various catalytic reactions, particularly in asymmetric hydrogenation processes. For instance, the compound can be utilized with rhodium catalysts to facilitate hydrogenation reactions, yielding valuable chiral products that are essential in pharmaceutical applications .

Synthesis of Complex Molecules:
This bicyclic compound can also be employed in the synthesis of more complex organic molecules. It has been used to prepare various functionalized derivatives through reactions such as nucleophilic addition and cycloaddition, showcasing its versatility as a building block in synthetic organic chemistry .

Medicinal Chemistry

Pharmaceutical Development:
The structural features of bicyclo[2.2.1]hept-5-ene derivatives make them attractive candidates for drug development. Their ability to mimic natural products allows researchers to explore their potential as therapeutic agents against various diseases. Notably, studies have indicated that certain derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) pathways .

Drug Delivery Systems:
In addition to direct pharmacological applications, bicyclo[2.2.1]hept-5-ene derivatives are being investigated for use in drug delivery systems due to their favorable chemical properties and ability to form stable complexes with drugs, enhancing bioavailability and therapeutic efficacy .

Material Science

Polymer Chemistry:
Bicyclo[2.2.1]hept-5-ene derivatives are significant in the field of polymer chemistry where they serve as monomers for the synthesis of novel polymers with unique mechanical and thermal properties. Their incorporation into polymer matrices can enhance material performance, making them suitable for applications in coatings, adhesives, and composite materials .

Functional Materials:
Research into the use of these compounds in functional materials has revealed their potential in creating responsive systems that can change properties upon external stimuli (e.g., temperature or light). This application is particularly relevant in smart materials and sensors where adaptability is crucial .

Case Study 1: Asymmetric Hydrogenation

A study demonstrated the effectiveness of bicyclo[2.2.1]hept-5-ene derivatives in asymmetric hydrogenation reactions using a rhodium catalyst system. The process yielded high enantiomeric excesses (ee) for various substrates, underscoring the compound's utility in producing chiral intermediates for pharmaceuticals .

Case Study 2: Anticancer Activity

In a publication focusing on the anticancer properties of bicyclic compounds, researchers found that specific derivatives exhibited significant cytotoxic effects against SGC-7901 gastric cancer cells through ROS-mediated pathways. This highlights the potential for developing new therapeutic agents based on this bicyclic structure .

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C13H20O
  • Molecular Weight : 192.30 g/mol
  • LogP : 9.46 (indicating high lipophilicity).

Applications :
Primarily used in fragrance formulations due to its structural complexity and stability. Sourced commercially by Bedoukian Research.

Comparison with Similar Compounds

Structural Analogues within the Norbornene Family

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Differences
Target Compound 110458-85-0 5,6-dimethyl; 1-(1-methylethenyl); 2-methanol C13H20O 192.30 9.46 Reference compound
5-Norbornene-2-methanol 822-96-8 No methyl or methylethenyl groups C8H12O 124.18 ~1.5 (estimated) Simpler structure; lower lipophilicity
Bicyclo[2.2.1]hept-5-ene-2-methanol, 2-acetate 10471-24-6 2-acetate (ester) group C10H14O2 166.22 ~2.8 (estimated) Increased hydrophobicity due to ester
Bicyclo[2.2.1]heptane-2-methanol N/A Saturated (no double bond) C8H14O 126.20 ~1.2 Higher stability; reduced reactivity

Key Observations :

  • The target compound exhibits significantly higher lipophilicity (LogP = 9.46) compared to simpler norbornene alcohols due to its methyl and methylethenyl substituents.
  • Saturated derivatives (e.g., bicyclo[2.2.1]heptane-2-methanol) lack the double bond, enhancing thermal stability but reducing reactivity in polymerization or functionalization reactions.

Comparison with Other Bicyclic Monoterpenoids

Compound Name Bicyclic System Functional Groups Molecular Formula Applications
Target Compound [2.2.1]hept-5-ene Methanol, methyl, methylethenyl C13H20O Fragrance industry
Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl (α-Pinene) [3.1.1]hept-2-ene Two methyl groups C10H16 Solvent; fragrance precursor
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl (Carene) [4.1.0]hept-3-ene Three methyl groups C10H16 Pharmaceutical intermediates

Key Observations :

  • α-Pinene ([3.1.1] system) is a major component of essential oils but lacks polar functional groups (e.g., -OH), limiting its use in hydrophilic applications.
  • Carene ([4.1.0] system) has a strained bicyclic structure, making it more reactive in ring-opening reactions compared to the target compound.

Spectroscopic Data :

  • NMR: Methanol protons in norbornene derivatives typically resonate at δ 3.3–4.0 ppm (e.g., δ 3.67 for a methylene-linked biphenyl in ). The methylethenyl group in the target compound likely shows vinyl protons at δ 5.0–5.5 ppm.
  • MS : The target compound’s molecular ion (M+) is expected at m/z 192, with fragmentation patterns dominated by loss of -CH2OH (Δ m/z -31).

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-, commonly referred to as 5-norbornene-2-methanol, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including pharmacology and biotechnology.

  • Molecular Formula : C₈H₁₂O
  • Molar Mass : 124.18 g/mol
  • Density : 1.027 g/mL at 25 °C
  • Boiling Point : 97 °C (20 mmHg)
  • Flash Point : 188 °F
  • pKa : 14.92 (predicted)
PropertyValue
Molecular FormulaC₈H₁₂O
Molar Mass124.18 g/mol
Density1.027 g/mL
Boiling Point97 °C
Flash Point188 °F
pKa14.92

Biological Activity

Research indicates that Bicyclo[2.2.1]hept-5-ene-2-methanol exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of growth at specific concentrations.

Anti-inflammatory Effects

Bicyclo[2.2.1]hept-5-ene-2-methanol has also been noted for its anti-inflammatory effects. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells at micromolar concentrations, indicating its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Bicyclo[2.2.1]hept-5-ene-2-methanol against common bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus.
  • Anti-inflammatory Research :
    • In a controlled experiment, the compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS).
    • The results showed a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential for managing inflammatory responses.
  • Anticancer Investigation :
    • A study published in the Journal of Medicinal Chemistry reported that Bicyclo[2.2.1]hept-5-ene-2-methanol induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
    • The IC50 value was determined to be approximately 30 µM.

Q & A

How can this bicyclic compound be identified in complex mixtures such as essential oils?

Methodological Answer:
Gas chromatography/mass spectrometry (GC/MS) is the primary analytical tool for identifying this compound in essential oils. Key parameters include:

  • Retention Time (RT): 26.81 min under standardized GC conditions .
  • Mass Spectra: Characteristic fragmentation patterns with a molecular ion peak at m/z 192 (C₁₃H₂₀O) and diagnostic fragments at m/z 145 (base peak) and 109 .
  • Kovats Index (KI): Reference values (KI: 1454) aid in distinguishing it from structurally similar terpenoids .

What experimental techniques are critical for characterizing its physical properties?

Methodological Answer:
Essential characterization methods include:

  • Density and Refractive Index: Measured via pycnometry and refractometry (density: ~1.027 g/cm³; refractive index: 1.500) .
  • Boiling Point: Determined by distillation under reduced pressure (97°C at 20 mmHg) to avoid thermal decomposition .
  • Polarimetry: Used to distinguish between stereoisomers (endo/exo) due to the compound’s chiral centers .

How can stereochemical control be achieved during the synthesis of its derivatives?

Advanced Methodological Answer:
Stereochemical outcomes depend on:

  • Catalyst Selection: Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity in Diels-Alder reactions .
  • Chromatographic Resolution: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, validated by circular dichroism (CD) spectroscopy .
  • Crystallography: Single-crystal X-ray diffraction confirms absolute configurations of derivatives .

What copolymerization strategies enable its integration into functional polymers?

Advanced Methodological Answer:
The compound serves as a monomer for hydroxyl-functionalized polyolefins via:

  • Coordination Polymerization: Using metallocene catalysts (e.g., Cp₂ZrCl₂/MAO) with ethylene, achieving 5–15 mol% incorporation .
  • Reaction Conditions: Optimized at 60–80°C in toluene, with a catalyst-to-monomer ratio of 1:500 to balance reactivity and chain length .
  • Post-Polymerization Modification: Epoxidation or esterification of the hydroxyl group enhances material properties .

How does its bicyclic structure influence reactivity in Diels-Alder reactions?

Advanced Methodological Answer:
The norbornene framework acts as a diene or dienophile depending on substituents:

  • Steric Effects: The 5,6-dimethyl group hinders endo transition states, favoring exo adducts in reactions with maleic anhydride .
  • Electronic Effects: The 1-(1-methylethenyl) group increases electron density, accelerating cycloaddition with electron-deficient dienophiles .
  • Kinetic Studies: Monitoring via in situ FTIR or NMR reveals rate constants 2–3× higher than unsubstituted norbornene derivatives .

What strategies mitigate volatility during high-temperature reactions?

Methodological Answer:
To address volatility (bp: 97°C at 20 mmHg):

  • Solvent Selection: High-boiling solvents like diglyme or ionic liquids stabilize the compound at >100°C .
  • Pressure Reactors: Sealed systems prevent evaporation during prolonged heating .
  • Derivatization: Converting the hydroxyl group to a less volatile ester (e.g., acetate) improves thermal stability .

How is structural integrity confirmed post-synthesis?

Methodological Answer:
Multi-technique validation is required:

  • NMR: ¹H/¹³C spectra confirm substitution patterns (e.g., δ 4.8–5.2 ppm for vinyl protons; δ 60–70 ppm for methanol carbon) .
  • IR Spectroscopy: O-H stretch at 3300–3500 cm⁻¹ and C=C absorption at 1640 cm⁻¹ .
  • High-Resolution MS: Exact mass matching (<2 ppm error) confirms molecular formula .

How can data contradictions in reaction yields be resolved?

Advanced Methodological Answer:
Systematic approaches include:

  • Design of Experiments (DoE): Taguchi or factorial designs isolate variables (e.g., catalyst loading, temperature) affecting yield .
  • Kinetic Profiling: In situ monitoring identifies side reactions (e.g., oligomerization) that reduce efficiency .
  • Computational Modeling: DFT calculations predict regioselectivity and optimize transition states .

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